molecular formula C17H28ClNO3 B5156460 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride

1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride

Cat. No. B5156460
M. Wt: 329.9 g/mol
InChI Key: KWQPLLORDNJFBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride involves multi-step chemical processes, including the acetylation of ferulic acid followed by reaction with piperazine or similar amines to obtain the target product. These processes yield compounds confirmed by IR, 1HNMR, and MS analyses, demonstrating the method's effectiveness in synthesizing complex molecules with desired functional groups (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of related compounds features a variety of substituents affecting the molecule's properties and interactions. For instance, substituted 2-propanols with aromatic and piperidine rings exhibit specific conformations and hydrogen bonding patterns, crucial for understanding the compound's behavior in different environments (A. Maharramov et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol hydrochloride and its analogs include various synthetic steps, such as reductive amination, that lead to compounds with significant bioactivity. These reactions result in molecules with blocking and antihypertensive activities, illustrating the compound's potential in affecting biological systems (Baomin Xi et al., 2011).

properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPLLORDNJFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

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